molecular formula C19H22BrClN2OS B2906312 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride CAS No. 2034427-91-1

3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride

Cat. No.: B2906312
CAS No.: 2034427-91-1
M. Wt: 441.81
InChI Key: ZXCDSJMEACMJIX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride is a complex organic compound that features a bromophenyl group, a thienopyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to introduce the bromine atom at the 2-position.

    Construction of the Thienopyridine Moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors such as thiophene and pyridine derivatives.

    Azetidine Ring Formation: The azetidine ring is usually formed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the bromophenyl intermediate with the thienopyridine-azetidine moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. The azetidine ring and thienopyridine moiety may play crucial roles in binding to the target, while the bromophenyl group could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride can significantly influence its reactivity and interactions compared to its chloro- and fluoro- analogs. Bromine’s larger size and different electronic properties can lead to unique binding interactions and reactivity profiles, making this compound distinct in its class.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2OS.ClH/c20-17-4-2-1-3-14(17)5-6-19(23)22-12-16(13-22)21-9-7-18-15(11-21)8-10-24-18;/h1-4,8,10,16H,5-7,9,11-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCDSJMEACMJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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